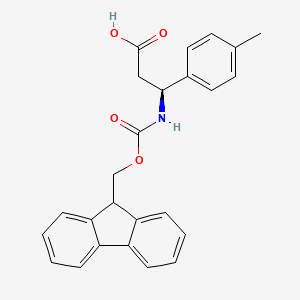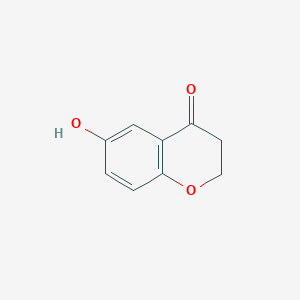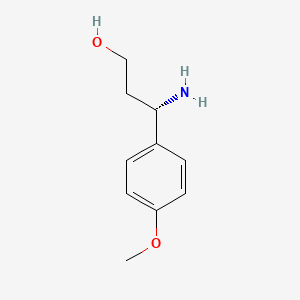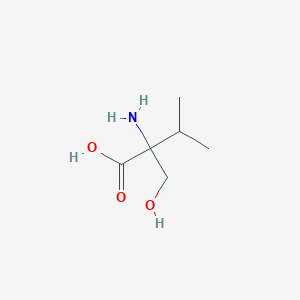
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
Overview
Description
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, or S-HEDP for short, is an organosulfur compound with a wide range of applications in both the medicinal and industrial sectors. It is a water-soluble compound that is relatively stable and has a high solubility in organic solvents. It has been used in a variety of applications, including as a corrosion inhibitor, surfactant, and antifoaming agent. In the medicinal field, S-HEDP has been used as an antimicrobial agent, as well as in the treatment of various diseases.
Scientific Research Applications
CETP Inhibition
S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates, a class of compounds related to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, have been studied for their inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). This research indicated that the structure of the benzene moiety in these compounds significantly influences CETP inhibitory activity. Specifically, electron-withdrawing groups at the 4- or 5-position on the benzene moiety increased this activity, with the most potent compound achieving 50% inhibition of CETP activity in human plasma at a concentration of 2 microM (Maeda, Okamoto, & Shinkai, 2004).
Environmental Health and Safety
A study on the combined effects of certain chemicals, including 2,2-dimethoxy-2-phenylacetophenone (related to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate), on normal human embryonic lung fibroblasts highlighted potential health and safety considerations. This study showed that combinations of certain chemicals, including 2,2-dimethoxy-2-phenylacetophenone, significantly induced cytotoxicity and apoptosis, thus suggesting a heightened risk of respiratory diseases (Kawasaki et al., 2015).
Corrosion Inhibition
Research involving spirocyclopropane derivatives, which are structurally related to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate, has shown effectiveness in corrosion inhibition. These compounds demonstrated significant inhibitory properties for mild steel corrosion in acidic solutions. The study suggests that π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group of these compounds contribute to enhanced adsorption onto the iron surface, leading to effective corrosion inhibition (Chafiq et al., 2020).
Polymer Science
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and related compounds have been utilized in the field of polymer science. For instance, a novel trithiocarbonate was synthesized using a compound structurally similar to S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate and used in RAFT polymerizations. The study successfully created polymers with controllable molecular weights and narrow molecular weight distributions, indicating potential applications in precise polymer synthesis (Liu & Pan, 2005).
properties
IUPAC Name |
S-(2-hydroxyethyl) 2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQCFNVZCHRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433698 | |
| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |
CAS RN |
153121-88-1 | |
| Record name | S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



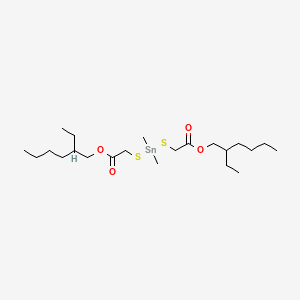

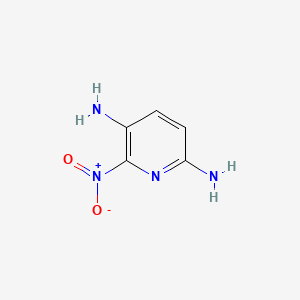
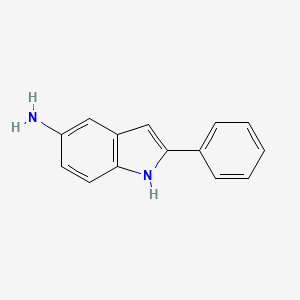
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)
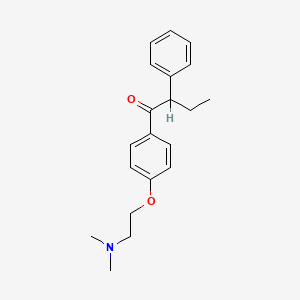
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)

